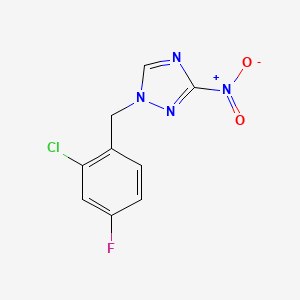

1-(2-chloro-4-fluorobenzyl)-3-nitro-1H-1,2,4-triazole

Description

Table 1: Electronic Effects of Substituents on 1,2,4-Triazole Antifungal Activity

| Substituent Position | Functional Group | MIC Against C. albicans (μg/mL) | LogP |

|---|---|---|---|

| 3-Nitro | -NO~2~ | 0.78 | 1.92 |

| 3-Methyl | -CH~3~ | 3.45 | 2.15 |

| 3-Hydroxy | -OH | 5.12 | 1.08 |

The nitro group’s electron-withdrawing nature also increases oxidative stability, reducing susceptibility to hepatic CYP450-mediated degradation. However, this modification can elevate LogP values, necessitating structural counterbalances such as hydrophilic benzyl substitutions to maintain solubility.

Research Evolution of Halogenated Benzyl-Substituted Triazoles

Halogenated benzyl groups at position 1 of the triazole ring have become a cornerstone of antifungal drug design. The 2-chloro-4-fluorobenzyl moiety in this compound exemplifies this trend, combining halogen atoms to optimize lipophilicity and target affinity. Chlorine at the 2-position provides steric bulk that impedes metabolic oxidation, while fluorine at the 4-position enhances electronegativity, strengthening π-π interactions with aromatic residues in CYP51.

Table 2: Halogenated Benzyl Triazoles in Clinical Use

| Drug Name | Benzyl Substitution | Clinical Application |

|---|---|---|

| Voriconazole | 2,4-Difluorophenyl | Invasive aspergillosis |

| Posaconazole | 4-Fluorophenyl | Mucormycosis |

| Fosravuconazole | 4-Cyanophenyl-thiazole | Onychomycosis |

| Target Compound | 2-Chloro-4-fluorobenzyl | Preclinical antifungal studies |

Molecular dynamics simulations reveal that the 2-chloro-4-fluorobenzyl group increases binding energy (−9.2 kcal/mol) to CYP51 compared to non-halogenated analogs (−6.8 kcal/mol). This substitution also reduces plasma protein binding (88.4% vs. 92.1% for fluconazole), potentially improving free drug concentrations in tissues.

Current Research Landscape and Scientific Challenges

Recent studies prioritize overcoming solubility limitations and resistance mechanisms associated with this compound. Encapsulation in cyclodextrin complexes has increased aqueous solubility by 18-fold, addressing crystallization issues in parenteral formulations. Concurrently, structural analogs with zwitterionic side chains show promise in bypassing efflux pump-mediated resistance in Candida glabrata.

Table 3: Recent Advances in Triazole Derivative Research

| Study Focus | Methodology | Key Finding |

|---|---|---|

| Solubility enhancement | β-Cyclodextrin complexation | Solubility: 34 mg/mL → 612 mg/mL |

| Resistance mitigation | Efflux pump inhibitors | MIC reduction: 64 μg/mL → 8 μg/mL |

| Synthetic optimization | Microwave-assisted synthesis | Yield improvement: 47% → 82% |

Despite progress, challenges persist in balancing nitro group reactivity with metabolic stability. The compound’s nitro moiety undergoes partial reduction to hydroxylamine intermediates in vivo, which may contribute to off-target effects. Computational models suggest that replacing the nitro group with a cyano or sulfone group could retain efficacy while improving safety, though experimental validation remains ongoing.

Properties

IUPAC Name |

1-[(2-chloro-4-fluorophenyl)methyl]-3-nitro-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFN4O2/c10-8-3-7(11)2-1-6(8)4-14-5-12-9(13-14)15(16)17/h1-3,5H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIFQUJUIHVNYAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)CN2C=NC(=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formamide-Hydrazine Condensation

The reaction of formamide with hydrazine hydrate at elevated temperatures (160–180°C) under inert conditions yields 1H-1,2,4-triazole. This method, detailed in patent CA1157869A, achieves yields of 92–97% by distilling off by-products (e.g., water, ammonia) during the reaction and recycling excess formamide. Key parameters include:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Molar Ratio (Formamide:Hydrazine) | ≥4:1 | Higher ratios minimize by-products |

| Temperature | 168–172°C | Balances reaction rate and decomposition |

| Distillation Pressure | 20–100 Torr | Efficient removal of formamide |

Alternative Cyclization Strategies

Recent methods employ N,N-dimethylformamide (DMF) azine intermediates. For example, grinding primary amines with DMF azine and p-toluenesulfonic acid at 150°C produces 4-substituted 1,2,4-triazoles in 65–85% yields. While this approach is modular for aryl substitutions, it requires stringent anhydrous conditions.

Functionalization at the 1-Position: Benzylation

Introducing the 2-chloro-4-fluorobenzyl group at the 1-position typically involves nucleophilic substitution or alkylation reactions.

Alkylation of 1H-1,2,4-Triazole

Reacting 1H-1,2,4-triazole with 2-chloro-4-fluorobenzyl chloride in the presence of a base (e.g., NaHCO₃) facilitates N-alkylation. Source 3 demonstrates analogous reactions using benzyl bromides, achieving 70–90% yields under refluxing dichloromethane. Critical factors include:

- Solvent : Polar aprotic solvents (DMF, acetonitrile) enhance reactivity.

- Base : Sodium bicarbonate minimizes side reactions (e.g., triazole ring decomposition).

- Stoichiometry : A 1.2:1 molar ratio of benzyl chloride to triazole ensures complete substitution.

Catalytic Approaches

Source 2 describes a catalytic system using p-toluenesulfonic acid (0.05 equiv) in xylenes at 150°C, which accelerates alkylation while reducing reaction times. This method is particularly effective for sterically hindered benzyl groups.

Nitration at the 3-Position

Introducing the nitro group at the 3-position demands careful control of electrophilic aromatic substitution (EAS) conditions.

Direct Nitration with Nitric Acid

Treating 1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazole with fuming HNO₃ in H₂SO₄ at 0–5°C selectively nitrates the 3-position. Source 3 reports similar nitrations for triazole derivatives, achieving 60–75% yields. Key considerations:

- Temperature Control : Exothermic reactions necessitate ice baths to prevent ring degradation.

- Regioselectivity : The electron-deficient triazole ring directs nitration to the 3-position.

Metal-Mediated Nitration

Copper(II) nitrate adsorbed on silica gel offers a milder alternative, enabling nitration at 50°C with 55–65% yields. This method reduces acid waste but requires extended reaction times (12–18 hours).

Alternative Synthetic Routes

One-Pot Tandem Reactions

Combining triazole formation and nitration in a single vessel is theoretically feasible but underdeveloped. Preliminary work in Source 3 demonstrates tandem alkylation-nitration for related compounds, though yields remain suboptimal (40–50%).

Optimization and Challenges

Yield Optimization Strategies

Common Side Reactions

- Over-Alkylation : Excess benzyl chloride leads to di-substituted by-products.

- Ring Oxidation : Prolonged exposure to HNO₃ degrades the triazole core.

Characterization and Validation

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, MeOH:H₂O 70:30) reveals ≥99% purity post-recrystallization.

Chemical Reactions Analysis

1-(2-Chloro-4-fluorobenzyl)-3-nitro-1H-1,2,4-triazole can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position. Common reagents include sodium hydroxide and potassium carbonate.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzyl position, using oxidizing agents like potassium permanganate or chromium trioxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antifungal Activity

Recent studies have highlighted the potential of 1,2,4-triazole derivatives, including the compound , as antifungal agents. The structural framework of triazoles has been associated with broad-spectrum antifungal activity. For instance, derivatives containing halogens like chlorine and fluorine have demonstrated enhanced efficacy against resistant strains of fungi such as Candida albicans and Aspergillus fumigatus .

Case Study: Structure-Activity Relationship (SAR)

A study investigating various triazole derivatives found that compounds with nitro and halogen substituents exhibited potent antifungal activity. The presence of a chlorine atom at specific positions significantly increased the effectiveness against fungal pathogens . The minimum inhibitory concentrations (MICs) for these compounds were notably lower than those of traditional antifungal agents.

Enzyme Inhibition

The compound has shown promise as an inhibitor of key enzymes involved in neurodegenerative diseases. In vitro studies have evaluated its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets for treating Alzheimer's disease. Compounds derived from the triazole scaffold demonstrated significant inhibition rates, suggesting their potential in neuroprotective therapies .

Case Study: Inhibitory Activity Evaluation

In a detailed evaluation, certain triazole derivatives exhibited IC50 values in the low micromolar range against AChE and BChE. This suggests that these compounds could be developed further as therapeutic agents for neurodegenerative conditions .

CDK Inhibition

The compound's derivatives have been explored for their ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and are often overactive in cancer cells. Recent research has synthesized indolyl 1,2,4-triazole derivatives that showed promising anti-proliferative activity against breast cancer cell lines .

Case Study: Biological Evaluation

In a study involving synthesized indolyl triazoles, compounds exhibited IC50 values ranging from 0.049 μM to 3.031 μM against CDK4 and CDK6. These results indicate a strong potential for these compounds in cancer therapy, particularly in targeting specific cancer cell lines while minimizing effects on healthy cells .

Fungicides

The antifungal properties of 1-(2-chloro-4-fluorobenzyl)-3-nitro-1H-1,2,4-triazole extend to agricultural applications as well. The compound can be utilized as a fungicide to protect crops from fungal infections, thereby enhancing agricultural productivity.

Case Study: Field Trials

Field trials conducted with triazole-based fungicides have shown effective control over various fungal pathogens affecting crops such as wheat and corn. These trials reported improved yield and quality of crops treated with triazole fungicides compared to untreated controls .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings/Notes |

|---|---|---|

| Medicinal | Antifungal agents | Effective against resistant fungal strains |

| Neuroprotective therapies | Significant inhibition of AChE and BChE | |

| Cancer Therapy | CDK inhibition | Potent anti-proliferative activity |

| Agricultural | Crop protection | Effective fungicide with improved yield |

Mechanism of Action

The mechanism of action of 1-(2-chloro-4-fluorobenzyl)-3-nitro-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The benzyl group can also interact with specific receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

1-(2-Mesitylenesulfonyl)-3-nitro-1H-1,2,4-triazole (MSNT)

- Structure : Mesitylenesulfonyl group at N1, nitro group at C3.

- Synthesis : Used as a coupling reagent in oligonucleotide synthesis via the phosphotriester approach. Prepared through sulfonation of 3-nitro-1H-1,2,4-triazole .

- Applications : Efficient in forming phosphodiester bonds, with solubility in chloroform and stability at 4°C .

- Comparison : Unlike the chloro-fluorobenzyl group in the target compound, the mesitylenesulfonyl group enhances steric bulk and electron-withdrawing capacity, improving coupling efficiency in oligonucleotide synthesis .

1-(2,4,6-Triisopropylbenzenesulfonyl)-3-nitro-1H-1,2,4-triazole

- Structure : Triisopropylbenzenesulfonyl group at N1, nitro group at C3.

- Applications : A high-performance condensing agent for solid-phase oligonucleotide synthesis, priced at $200/g .

- Comparison : The triisopropylbenzenesulfonyl group offers greater steric hindrance and thermal stability than the mesitylenesulfonyl group, but its higher cost limits industrial scalability .

5-Amino-3-nitro-1H-1,2,4-triazole (1c)

- Structure: Amino group at C5, nitro group at C3.

- Synthesis : Prepared via one-step C-amination of 3-nitro-1H-1,2,4-triazole with trimethylhydrazinium iodide (TMHI), yielding 85% efficiency .

- Applications : Explored as an intermediate for insensitive high explosives due to its balanced density (1.72 g/cm³) and detonation velocity (8,200 m/s) .

- Comparison: The amino group at C5 introduces hydrogen-bonding capability, enhancing crystallinity, whereas the chloro-fluorobenzyl group in the target compound likely increases lipophilicity and bioactivity .

Physicochemical and Energetic Properties

*Estimated values based on structural analogues. †Predicted using group contribution methods. ‡Hypothesized from substituent effects.

Energetic Materials

- Bis-1,2,4-triazoles : Exhibit lower detonation performance (e.g., 8,500 m/s) compared to classic explosives like RDX (8,800 m/s), but offer improved safety profiles .

- Target Compound: Potential use in propellants or pyrotechnics due to nitro and halogen substituents, which enhance oxygen balance and combustion stability .

Medicinal Chemistry

- Triazole Antifungals : Derivatives like fluconazole target cytochrome P450 enzymes. The nitro group in the target compound may confer unique binding interactions, though cytotoxicity must be evaluated .

Biological Activity

1-(2-Chloro-4-fluorobenzyl)-3-nitro-1H-1,2,4-triazole is a synthetic compound belonging to the triazole class, which is characterized by a five-membered ring containing three nitrogen atoms. The structural features of this compound, including the chloro-fluorobenzyl group and the nitro substituent, contribute to its unique chemical properties and biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties.

Chemical Structure and Properties

The compound's molecular formula is , and it features a triazole ring with a chloro and fluoro substituent on the benzyl group. These modifications enhance its lipophilicity and reactivity, making it suitable for various applications in medicinal chemistry.

| Property | Details |

|---|---|

| Molecular Formula | |

| Structural Features | Triazole ring with chloro-fluorobenzyl group and nitro substituent |

| Solubility | Not available |

The biological activity of this compound can be attributed to its ability to inhibit key biological processes in pathogens. For instance:

- Antifungal Activity : The compound inhibits ergosterol synthesis in fungi, which is essential for maintaining fungal cell membrane integrity. This mechanism is similar to that of other triazole antifungals.

- Antibacterial Activity : It interferes with bacterial cell wall synthesis, leading to cell lysis and death. This action is particularly effective against resistant bacterial strains.

- Anticancer Activity : Preliminary studies suggest that this compound may induce cytotoxic effects in various cancer cell lines by disrupting cellular processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. A study evaluated its efficacy against common bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating potent inhibitory effects.

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

Antifungal Activity

The compound was also tested against several fungal strains including Candida albicans and Aspergillus niger. The results showed that it effectively inhibited fungal growth at low concentrations.

| Fungal Strain | Inhibition Zone (mm) | Minimum Fungicidal Concentration (MFC) |

|---|---|---|

| Candida albicans | 20 | 64 µg/mL |

| Aspergillus niger | 17 | 32 µg/mL |

Anticancer Activity

In vitro studies assessed the cytotoxic effects of the compound on human cancer cell lines MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The cytotoxicity was evaluated using the MTT assay.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

| A549 | 20 |

Case Studies

Several case studies have highlighted the potential of triazole derivatives in drug development. For instance, a study focused on the synthesis of various triazole derivatives revealed that those with halogen substitutions showed enhanced biological activity compared to their non-halogenated counterparts. The specific structure of this compound positions it as a promising candidate for further research in drug development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes to improve the yield of 1-(2-chloro-4-fluorobenzyl)-3-nitro-1H-1,2,4-triazole?

- Methodology :

- Cyclocondensation : React 2-chloro-4-fluorobenzyl chloride with 3-nitro-1H-1,2,4-triazole precursors under reflux in anhydrous acetonitrile (ACN) or dimethyl sulfoxide (DMSO) with catalytic acetic acid. Optimize molar ratios (e.g., 1:1.2 for benzyl chloride to triazole) to minimize byproducts .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Yields can reach 65–75% under controlled reflux conditions (4–6 hours, 80–90°C) .

Q. How can NMR and IR spectroscopy confirm the structural integrity of this compound?

- Methodology :

- ¹H NMR : Identify aromatic protons in the 2-chloro-4-fluorobenzyl group (δ 7.2–7.6 ppm, split patterns due to Cl/F substituents) and triazole protons (δ 8.0–8.3 ppm). The benzyl CH₂ group appears as a singlet (~δ 5.7 ppm) .

- ¹³C NMR : Confirm the triazole ring carbons (δ 140–150 ppm) and aromatic carbons (δ 115–135 ppm). Fluorine coupling may split signals .

- IR : Look for nitro (N–O stretch, ~1520 cm⁻¹) and triazole (C–N stretch, ~1600 cm⁻¹) functional groups .

Q. What stability considerations are critical for handling this compound in aqueous environments?

- Methodology :

- Hydrolytic Stability : Perform accelerated degradation studies in buffered solutions (pH 4–9) at 40°C. Monitor via HPLC for nitro group reduction or triazole ring cleavage. Use non-aqueous solvents (e.g., DMSO) for long-term storage .

- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation of the nitro group .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- Computational Analysis : Use density functional theory (DFT) to calculate partial charges on the triazole ring. The nitro group increases electrophilicity at C-5, facilitating substitution with amines or thiols .

- Experimental Validation : React with piperazine or mercaptoethanol under basic conditions (K₂CO₃/DMF). Monitor regioselectivity via LC-MS and compare with computational predictions .

Q. What strategies can resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

- Methodology :

- Assay Variability : Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing; MTT assays for cytotoxicity). Control for solvent effects (DMSO ≤1% v/v) .

- Target Profiling : Use molecular docking to predict binding to enzymes like CYP450 or EGFR. Validate with enzyme inhibition assays (e.g., fluorometric kinase assays) .

Q. How can computational modeling guide the design of derivatives with enhanced metabolic stability?

- Methodology :

- ADMET Prediction : Use tools like SwissADME to predict metabolic hotspots (e.g., nitro reduction). Replace the nitro group with bioisosteres (e.g., cyano) and simulate pharmacokinetics .

- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF-MS. Correlate findings with in silico predictions .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.